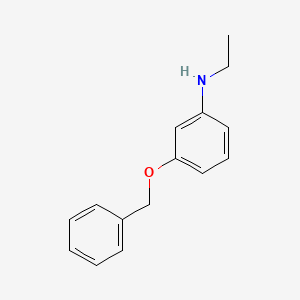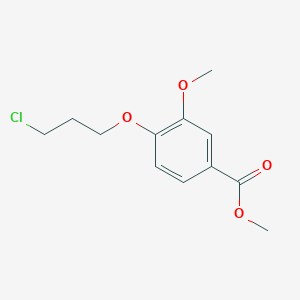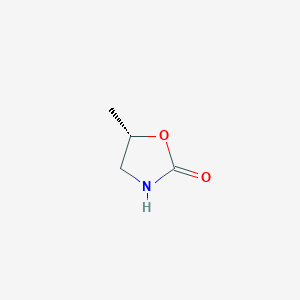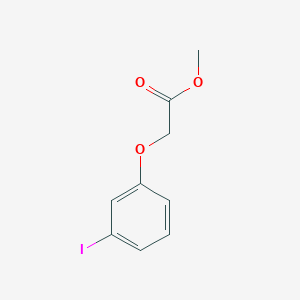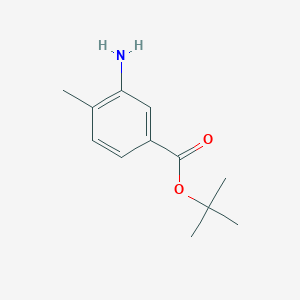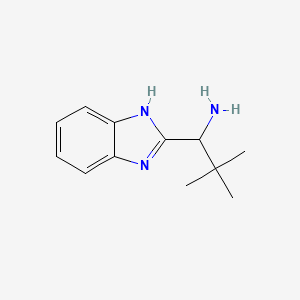
1-Heptadecyl-sn-glycero-3-phosphocholine
Vue d'ensemble
Description
1-Heptadecyl-sn-glycero-3-phosphocholine, also known as L-α-Lysophosphatidylcholine, heptadecanoyl, or Lysolecithin, heptadecanoyl , is a type of lysophosphatidylcholine . It contains an ether-linked heptadecyl chain at the sn-1 position .
Molecular Structure Analysis
The molecular formula of 1-Heptadecyl-sn-glycero-3-phosphocholine is C25H52NO7P . It has a molecular weight of 509.66 and a monoisotopic mass of 509.348145 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Heptadecyl-sn-glycero-3-phosphocholine include a storage temperature of -20°C . The compound has a SMILES string representation of CCCCCCCCCCCCCCCCC(=O)OCC@@HCOP([O-])(=O)OCCN+©C .Applications De Recherche Scientifique
Synthesis and Analog Formation
1-Heptadecyl-sn-glycero-3-phosphocholine has been studied for its synthesis and the formation of various analogs. Agarwal, Bali, and Gupta (1984) synthesized carbamyl and ether analogs of phosphatidylcholines, including novel analogs of 1-Heptadecyl-sn-glycero-3-phosphocholine, which are useful in studying the role of phospholipases in liposomes in vivo (Agarwal, Bali, & Gupta, 1984).
Isolation from Natural Sources
Noda, Tsunefuka, Tanaka, and Miyahara (1992) isolated various 1-O-Alkyl-sn-glycero-3-phosphocholines, including 1-Heptadecyl-sn-glycero-3-phosphocholine, from the Chinese crude drug "Jiryu," derived from earthworms, suggesting potential applications in traditional medicine or natural product chemistry (Noda, Tsunefuka, Tanaka, & Miyahara, 1992).
Enzymatic Synthesis and Biological Activities
Wykle, Malone, and Snyder (1980) explored the enzymatic synthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine, derived from choline plasmalogens, showing its antihypertensive and platelet-activating properties (Wykle, Malone, & Snyder, 1980).
Micellar Concentration Studies
Kramp, Piéroni, Pinckard, and Hanahan (1984) studied the critical micellar concentration of 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine and its homologs, essential for understanding their physical behavior in biological systems (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
Exocrine Secretory Glands Effects
Söling, Eibl, and Fest (1984) investigated the effects of 1-Heptadecyl-sn-glycero-3-phosphocholine analogs on exocrine secretory glands, finding significant stimulation of amylase release, suggesting a potential role in exocrine gland regulation (Söling, Eibl, & Fest, 1984).
Hypotensive Activity
Masugi, Ogihara, Otsuka, Saeki, and Kumahara (1982) demonstrated the potent hypotensive activity of 1-O-hexadecyl-2-O-acetyl-sn-glycero-3-phosphocholine, a related compound, in hypertensive rats, indicating its significance in blood pressure regulation (Masugi, Ogihara, Otsuka, Saeki, & Kumahara, 1982).
Enzymatic Deacylation Studies
Blasi, Cossignani, Simonetti, Brutti, Ventura, and Damiani (2006) focused on the enzymatic deacylation of 1,2-diacyl-sn-glycero-3-phosphocholines to sn-glycerol-3-phosphocholine, a process useful in synthesizing structured sn-1,2-PCs (Blasi, Cossignani, Simonetti, Brutti, Ventura, & Damiani, 2006).
Chemical Synthesis of Ether Analog
Das and Hajra (1995) described a chemical procedure for synthesizing 1-O-alkyl-sn-glycero-3-phosphocholine and its analogs, including platelet-activating factor, highlighting its potential in the synthesis of different ether phosphoglycerides (Das & Hajra, 1995).
Use in Structural Biology
Wu, Su, Guan, Sublette, and Stark (2010) assessed the use of small bicelles formed by mixtures including 1,2-di-O-tetradecyl-sn-glycero-3-phosphocholine, demonstrating their utility in molecular biophysics and structural biology (Wu, Su, Guan, Sublette, & Stark, 2010).
Mécanisme D'action
Target of Action
1-Heptadecyl-sn-glycero-3-phosphocholine, also known as a lysophosphatidylcholine, primarily targets the enzyme Autotaxin (ATX) . ATX is known to catalyze the hydrolysis of lysophosphatidylcholine (LPC) to form the bioactive lipid lysophosphatidic acid (LPA) .
Mode of Action
The compound interacts with its target, Autotaxin, by serving as a substrate. Autotaxin catalyzes the hydrolysis of this compound to form lysophosphatidic acid (LPA) . LPA is a bioactive lipid that stimulates cell proliferation, cell survival, and cell migration .
Biochemical Pathways
The primary biochemical pathway involved is the Autotaxin-Lysophosphatidic acid (ATX-LPA) pathway . In this pathway, Autotaxin catalyzes the conversion of lysophosphatidylcholine to lysophosphatidic acid, a potent bioactive lipid. This lipid is involved in various cellular processes, including cell proliferation, survival, and migration .
Pharmacokinetics
The metabolism of this compound is primarily through the action of the enzyme Autotaxin .
Result of Action
The hydrolysis of 1-Heptadecyl-sn-glycero-3-phosphocholine by Autotaxin results in the formation of lysophosphatidic acid (LPA) . LPA is a potent signaling molecule that can stimulate cell proliferation, survival, and migration . It is involved in various physiological and pathological processes, including obesity, rheumatoid arthritis, neuropathic pain, atherosclerosis, and various cancers .
Propriétés
IUPAC Name |
[(2R)-3-heptadecoxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H54NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-30-23-25(27)24-32-33(28,29)31-22-20-26(2,3)4/h25,27H,5-24H2,1-4H3/t25-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRBTQCLRRUGMR-RUZDIDTESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H54NO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Heptadecyl-sn-glycero-3-phosphocholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-2-methyl-3,4-dihydro-2H-thieno-[2,3-e][1,2]thiazine 1,1-dioxide](/img/structure/B3081890.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine](/img/structure/B3081896.png)

![Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride](/img/structure/B3081904.png)
![2-(4-methylbenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3081913.png)
